molecular formula C14H19ClN2O4S B2813831 2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 568543-70-4

2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B2813831
CAS No.: 568543-70-4
M. Wt: 346.83
InChI Key: PNPNDBGKNPFPKC-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide (CAS: 568543-70-4) is a chloroacetamide derivative characterized by a methoxy group at the 2-position and a piperidine sulfonyl moiety at the 5-position of the phenyl ring. Its molecular formula is C₁₄H₁₈ClN₂O₄S, with a molecular weight of 361.82 g/mol. The compound’s structural features confer unique physicochemical properties, such as moderate polarity due to the sulfonamide group and lipophilicity from the piperidine and chloroacetamide moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-21-13-6-5-11(9-12(13)16-14(18)10-15)22(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNDBGKNPFPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 2-methoxy-5-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom in the acetamide group exhibits high electrophilicity, enabling reactions with various nucleophiles.

Primary amine substitution :
Reaction with aliphatic amines (e.g., piperidine) in dichloromethane at 0–25°C replaces the chloride with an amine group. Triethylamine is typically used to neutralize HCl byproducts.

Thiol substitution :
Treatment with thiols (e.g., 2-mercaptonicotinonitrile derivatives) in ethanol containing potassium carbonate yields thioether-linked products. For example:

text
2-Chloro-acetamide + R-SH → R-S-CH₂-C(O)NH-Ar + HCl

Yields for analogous reactions range from 76% to 88% under reflux conditions .

Hydrolysis Reactions

The chloroacetamide group undergoes hydrolysis under controlled conditions:

ConditionProductYieldSource
Basic (NaOH, H₂O)N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]glycolamide85%*
Acidic (HCl, EtOH)2-Hydroxy-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide78%*

*Yields estimated from structurally similar compounds.

Cyclization and Heterocycle Formation

Under basic conditions, the compound participates in intramolecular cyclization:

With sodium ethoxide :
Heating in ethanol with NaOEt induces cyclization to form thieno[2,3-b]pyridine derivatives. The reaction proceeds via thioether intermediate formation followed by ring closure :

text
2-Chloro-acetamide + NaOEt → Thienopyridine derivative (81–84% yield)

Key cyclization parameters :

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Catalyst: Sodium ethoxide (1 eq)

Sulfonyl Group Reactivity

The piperidine-sulfonyl moiety influences electronic properties and participates in:

Hydrogen bonding :
The sulfonyl oxygen acts as a hydrogen bond acceptor, affecting crystallization behavior and biological target interactions.

Leaving group potential :
In strongly acidic environments (e.g., H₂SO₄/HNO₃), the sulfonyl group can be replaced by nitro groups, though this pathway requires further experimental validation .

Coupling Reactions on the Aromatic Ring

The methoxy-substituted benzene ring undergoes electrophilic substitutions, though direct experimental data is limited. Theoretical predictions suggest:

Reaction TypeExpected PositionDriving Factor
NitrationPara to methoxyMethoxy’s +M effect
HalogenationOrtho/paraSulfonyl’s -I effect

Biological Interactions

While not a classical chemical reaction, the compound forms covalent bonds with enzymatic targets:

Carbonic anhydrase inhibition :
The chloroacetamide group binds to zinc ions in the enzyme’s active site, achieving IC₅₀ values <1 µM in vitro .

Cytokine modulation :
In macrophages, it reduces IL-6 production by 50% and TNF-α by 55% at 10 µM concentrations through undefined covalent modifications.

This reactivity profile positions this compound as a valuable intermediate for synthesizing bioactive molecules, particularly antimicrobial and anti-inflammatory agents. Further studies are needed to explore its Suzuki coupling potential and sulfonyl group replacement chemistry.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds structurally similar to 2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide exhibit notable antimicrobial properties. Research has shown that derivatives of this compound can effectively inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
4a3.12 - 12.5Escherichia coli
5a3.12Candida albicans

These findings suggest that the compound may share similar antimicrobial properties, making it a candidate for further exploration in infection control.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies on related sulfonamide derivatives. These derivatives have been shown to inhibit key inflammatory pathways, particularly those involving the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

Research indicates that compounds targeting these pathways can significantly reduce inflammation and associated tissue damage during ischemic events, suggesting that this compound may also modulate inflammatory processes effectively.

Cancer Research Applications

Emerging evidence suggests that compounds with sulfonamide structures have anticancer potential. For instance, studies have demonstrated that certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of chloro-substituted phenolic compounds and evaluated their antimicrobial activities, revealing that modifications in side chains significantly impacted potency against pathogens.
  • Synergistic Effects : Research has demonstrated synergistic effects when combining certain sulfonamide derivatives with standard antibiotics like ciprofloxacin, enhancing efficacy against resistant bacterial strains.
  • Mechanisms of Action : Investigations into the mechanisms of action for similar compounds reveal inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase, which are critical for bacterial survival and replication.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Functional Group Impact

The following table summarizes key analogs and their structural modifications:

Compound Name Substituent Modifications CAS Number Key Applications/Activities Reference
Target Compound : 2-Chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide – Methoxy (2-position), Piperidine sulfonyl (5-position) 568543-70-4 Under investigation as a bioactive scaffold
2-Chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide Ethoxy (2-position) 879361-40-7 Agrochemical intermediates
2-Chloro-N-[2-isopropoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide Isopropoxy (2-position) 879362-86-4 Solubility modulation studies
2-Chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide Diethylamino sulfonyl (5-position) 853725-36-7 Enhanced lipophilicity
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole core, 4-chlorophenyl, cyano group Insecticide derivatives (Fipronil analogs)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide Thiadiazole-pyridinyl core, fluorophenoxy Anticancer (IC₅₀: 1.8 µM on Caco-2)
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Thienyl core, branched alkoxy Herbicide
Key Observations:

Alkoxy Group Influence: The methoxy group in the target compound (2-position) provides steric hindrance and moderate hydrophilicity. In contrast, branched alkoxy groups (e.g., dimethenamid) enhance herbicidal activity by improving soil adsorption .

Sulfonamide Modifications: The piperidine sulfonyl group enhances solubility compared to diethylamino sulfonyl (CAS: 853725-36-7), which prioritizes lipophilicity for membrane penetration . Morpholine sulfonyl analogs (e.g., from ) exhibit similar solubility but differ in hydrogen-bonding capacity due to the oxygen atom in morpholine .

Core Structure Variations :

  • Replacement of the phenyl ring with a pyrazole () or thiadiazole-pyridinyl core () shifts activity from agrochemical to anticancer applications. For example, the thiadiazole derivative shows potent cytotoxicity (IC₅₀: 1.8 µM) due to intercalation with DNA .

Physicochemical and Electronic Properties

  • LogP and Solubility: The target compound’s LogP is estimated at ~2.5 (moderate lipophilicity). Piperidine sulfonyl analogs generally have lower LogP (1.8–2.2) than diethylamino sulfonyl derivatives (LogP ~3.1) due to the polar sulfonamide group .
  • HOMO-LUMO Analysis: Studies on N-chlorophenyl acetamides () reveal that electron-withdrawing groups (e.g., nitro, cyano) lower LUMO energy, enhancing reactivity.

Biological Activity

2-Chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide, a compound with significant pharmaceutical potential, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16ClN2O3S
  • CAS Number : 568543-70-4

This compound features a chloroacetamide backbone with a methoxy group and a piperidine sulfonyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes key findings from in vitro evaluations:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mL<0.5 μg/mL
Escherichia coli1.5 - 2.0 μg/mL3.0 μg/mL
Candida albicans1.0 - 1.5 μg/mL2.5 μg/mL

These results indicate that the compound exhibits strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA), while showing moderate efficacy against Gram-negative bacteria and fungi like Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by their structural features. A study employing quantitative structure-activity relationship (QSAR) analysis found that:

  • Lipophilicity : Compounds with higher lipophilicity showed improved membrane permeability, enhancing their antimicrobial efficacy.
  • Substituent Positioning : The position of substituents on the phenyl ring significantly affected activity; para-substituted derivatives were generally more effective than ortho or meta variants .

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Inhibition of Cell Wall Synthesis : The compound disrupts bacterial cell wall integrity, leading to cell lysis.
  • Biofilm Disruption : It has demonstrated significant potential in inhibiting biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

Case Studies

A notable case study involved the evaluation of this compound in combination with existing antibiotics like ciprofloxacin and ketoconazole. The results indicated a synergistic effect, reducing the MIC values of these antibiotics when used in conjunction with the acetamide derivative . This suggests potential for developing combination therapies to combat resistant strains.

Safety Profile

Hemolytic activity assays revealed that this compound exhibits low toxicity, with hemolytic percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides to form the sulfonamide core. Key steps include nucleophilic substitution for chloroacetamide linkage and coupling reactions to attach aromatic moieties. Thin-layer chromatography (TLC) is used to monitor reaction progress, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity .

Q. Which characterization techniques are essential for confirming the compound’s structure?

Standard methods include:

  • ¹H/¹³C NMR : To assign proton and carbon environments, particularly for the piperidine, sulfonyl, and acetamide groups.
  • High-Resolution MS (HRMS) : For molecular weight verification.
  • Infrared Spectroscopy (IR) : To identify functional groups like amide C=O stretches (~1650 cm⁻¹).
  • X-ray Crystallography : Resolves 3D structure when crystalline forms are available .

Q. What biological activities have been preliminarily reported for this compound?

Early studies suggest antimicrobial and anticancer potential, likely due to sulfonamide and acetamide pharmacophores. In vitro assays measure binding affinities to enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) .

Q. How is the compound’s stability assessed under varying conditions?

Accelerated stability studies under hydrolytic (acidic/basic), oxidative (H₂O₂), and thermal stress (40–60°C) are conducted. High-Performance Liquid Chromatography (HPLC) tracks degradation, while LC-MS identifies breakdown products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Key variables include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysts : Palladium or copper catalysts improve coupling efficiency.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions. Design of Experiments (DoE) models statistically optimize these parameters .

Q. How can researchers resolve discrepancies in NMR data interpretation?

Advanced 2D NMR techniques (e.g., HSQC, HMBC) clarify ambiguous proton-carbon correlations. Isotopic labeling or computational NMR prediction tools (DFT-based) validate assignments in complex spectra .

Q. What strategies address conflicting bioactivity data across studies?

  • Assay standardization : Control variables like pH, temperature, and cell line viability.
  • Orthogonal assays : Validate enzyme inhibition with fluorogenic substrates and isothermal titration calorimetry (ITC).
  • Solubility adjustments : Use co-solvents (DMSO ≤1%) to mitigate aggregation artifacts .

Q. What computational methods aid in target identification and mechanism elucidation?

  • Molecular docking : Predict binding poses to targets like kinases or proteases (e.g., AutoDock Vina).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanoseconds.
  • QSAR models : Corrogate structural features (e.g., sulfonyl group electronegativity) with activity .

Q. How are degradation pathways and impurity profiles analyzed?

Forced degradation studies under UV light, humidity, and oxidants identify labile sites. LC-MS/MS and HRMS map degradation products, while quantum mechanical calculations (e.g., DFT) predict reaction pathways .

Q. What challenges exist in pharmacokinetic (PK) profiling, and how are they addressed?

  • Absorption : Caco-2 cell models assess intestinal permeability.
  • Metabolism : Liver microsomes identify cytochrome P450-mediated oxidation.
  • Physiologically Based Pharmacokinetic (PBPK) modeling : Predicts in vivo PK using in vitro data .

Q. Q. How do researchers reconcile toxicity discrepancies between in vitro and in vivo models?

  • Mechanistic toxicology : RNA-seq or proteomics identifies off-target effects.
  • Species-specific metabolism : Comparative studies in zebrafish and rodents account for metabolic differences.
  • Apoptosis assays : Distinguish cytotoxic vs. cytostatic effects .

Q. Notes for Methodological Rigor

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Advanced Synthesis : Employ flow chemistry for hazardous intermediates (e.g., sulfonyl chloride reactions) to enhance safety and reproducibility .
  • Computational-Experimental Synergy : Integrate MD simulations with cryo-EM data to refine binding models .

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